molecular formula C25H21ClFNO3S B2624391 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866844-82-8

1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2624391
M. Wt: 469.96
InChI Key: MMSYXPVULAQWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family of compounds. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one in the presence of a suitable reagent to form the desired product.

Starting Materials
2-chlorobenzylamine, 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one

Reaction
Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one (1.0 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a suitable reagent such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product as a white solid.

Mechanism Of Action

The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves its ability to inhibit the activity of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This inhibition leads to the disruption of various signaling pathways in the cell, which can result in the inhibition of cell proliferation, angiogenesis, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one have been extensively studied. It has been shown to exhibit significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects in various cell and animal models. Additionally, it has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for the development of drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its ability to inhibit a variety of enzymes, its significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects, and its good pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. These include:
1. Further studies to determine its safety and efficacy in humans.
2. The development of more potent analogs of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one.
3. The study of its potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
4. The study of its mechanism of action and its interaction with various enzymes and signaling pathways.
5. The study of its potential toxicity and its effects on various organs and systems in the body.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop more potent analogs for the treatment of various diseases.

Scientific Research Applications

1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against a variety of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This makes it a potential candidate for the development of drugs to treat various diseases such as cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFNO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)26)23-12-9-19(27)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSYXPVULAQWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

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